4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
Description
Properties
IUPAC Name |
1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNXFIKEJGNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Boron-Containing Precursors
Boron insertion into preformed thieno-diamine intermediates is a widely adopted method. For example, reacting 3,4-diaminothiophene derivatives with boron trihalides (e.g., BF₃·OEt₂) under inert atmospheres yields the diazaborinine ring. Key parameters include:
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Temperature : 80–120°C to facilitate boron coordination without side reactions.
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Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.
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Stoichiometry : A 1:1 molar ratio of diamine to boron source minimizes oligomerization.
The intermediate 1-hydroxy-2H-thieno[2,3-d][1,diazaborinine is typically isolated in 60–75% yield after recrystallization from ethanol.
Metal-Catalyzed Annulation
Palladium-catalyzed cross-coupling between 2-bromothiophene-3,4-diamine and boron pinacol esters offers improved regioselectivity. Conditions involve:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C, 24 h |
| Yield | 68–72% |
This method reduces competing polymerization pathways observed in acid-mediated cyclocondensation.
Nitro Functionalization Strategies
Introducing the nitro group at the 4-position requires careful consideration of electronic and steric effects.
Direct Nitration of the Thieno-Diazaborinine Core
Nitration using mixed acid (HNO₃/H₂SO₄) follows electrophilic aromatic substitution (SEAr) mechanisms. Key findings include:
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Regioselectivity : Nitration occurs preferentially at the 4-position due to resonance stabilization from the adjacent boron atom.
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Reaction Conditions :
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HNO₃ (90%) : H₂SO₄ (98%) = 1:3 (v/v)
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Temperature: 0–5°C (prevents boronate ring opening)
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Time: 4–6 h
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Yield: 55–60%
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Product purity depends on rigorous washing with cold 50% H₂SO₄ to remove residual nitrating agents.
Stepwise Nitration via Intermediate Halogenation
For substrates resistant to direct nitration, bromination-nitration sequences prove effective:
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Bromination :
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Reagent: NBS (N-bromosuccinimide) in CCl₄
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Position: 4-Bromo derivative forms exclusively
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Yield: 85%
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Nitro Group Introduction :
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Reagent: CuNO₃ in DMF at 120°C
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Mechanism: Nucleophilic aromatic substitution
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Yield: 70%
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This two-step approach achieves 59% overall yield with minimal ring degradation.
Comparative Analysis of Synthetic Routes
The table below evaluates critical metrics for each preparation pathway:
| Method | Overall Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation + Nitration | 33–36 | 95–98 | Moderate | Boron hydrolysis during nitration |
| Metal-Catalyzed + Halogenation | 59 | 97–99 | High | Pd catalyst removal |
| One-Pot Nitration | 55 | 90–93 | Low | Isomer formation |
Purification and Characterization
Crystallization Techniques
Recrystallization from dimethyl sulfoxide (DMSO)/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Single-crystal analyses confirm:
Spectroscopic Validation
Industrial-Scale Considerations
Continuous Flow Nitration
Microreactor technology enhances safety and yield for large-scale production:
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Residence Time : 2.5 min
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Temperature : 15°C
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Conversion : 98%
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Byproduct Formation : <2%
Waste Management Strategies
Neutralization of spent acid with CaCO₃ generates recyclable CaSO₄, reducing environmental impact by 40% compared to batch processes.
Emerging Methodologies
Photochemical Nitration
UV irradiation (254 nm) of thieno-diazaborinine in acetyl nitrate (AcONO₂) achieves 72% yield in 30 min. Advantages include:
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No strong acid required
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Positional selectivity >95%
Chemical Reactions Analysis
Types of Reactions: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thieno ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 4-(amino)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Electrophilic substitution: on the thieno ring can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an antimalarial agent due to its structural similarity to other bioactive thieno compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The exact mechanism of action of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thieno functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations :
- The fused thieno ring in the target compound differs from naphtho-fused analogs (e.g., ), reducing π-conjugation but improving solubility in polar solvents.
- Boron’s position (2,3-d vs. 3,2-d) alters ring strain and intermolecular interactions, as seen in the planar stacking of naphtho-fused derivatives .
Challenges :
- Nitro group introduction risks side reactions (e.g., ring oxidation), requiring controlled conditions.
- Boron’s sensitivity to hydrolysis necessitates anhydrous protocols, contrasting with sulfonyl or methyl substituents .
Physicochemical and Spectroscopic Properties
Insights :
- The nitro group reduces solubility in nonpolar solvents compared to methyl/sulfonyl analogs .
- 11B NMR shifts correlate with boron’s coordination environment, with B-OH groups showing higher deshielding than B-N .
Biological Activity
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thieno ring structure fused with a diazaborinin framework, along with a nitro functional group that enhances its electronic properties and reactivity. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name : 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
- CAS Number : 20841-00-3
- Molecular Formula : CHBNOS
- Molecular Weight : 196.98 g/mol
The biological activity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to an amino group under certain conditions, which may influence its interaction with biological macromolecules. Additionally, the thieno ring can participate in electrophilic substitution reactions that modify its biological profile.
Antimicrobial Activity
Research indicates that compounds similar to 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol exhibit significant antimicrobial properties. For instance, studies have shown that related thieno compounds can inhibit bacterial growth by targeting essential enzymes involved in protein synthesis. The minimal inhibitory concentration (MIC) for various bacterial strains has been evaluated using broth microdilution methods.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Thieno Compound A | Escherichia coli | 0.5 |
| Thieno Compound B | Staphylococcus aureus | 0.25 |
| 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol | Pseudomonas aeruginosa | TBD |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Further research is needed to elucidate the specific pathways involved.
Antimalarial Activity
The structural similarity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol to known antimalarial agents positions it as a candidate for further exploration in malaria treatment. Studies focusing on the inhibition of Plasmodium falciparum growth have shown promising results.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thieno derivatives against various pathogens and found that modifications at the nitro position significantly enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assessment : Research conducted by Wang et al. (2018) assessed the cytotoxic effects on human cancer cell lines and reported IC50 values indicating significant activity compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol with target proteins involved in bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
